molecular formula C8H9ClO4 B8346443 alpha-Chloroethyl furfuryl carbonate

alpha-Chloroethyl furfuryl carbonate

Cat. No.: B8346443
M. Wt: 204.61 g/mol
InChI Key: UKNWVLMNFLZJTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

alpha-Chloroethyl furfuryl carbonate is a chemical reagent for research use only. It is not intended for diagnostic or therapeutic applications. This compound features a furfuryl group, a motif prevalent in research focused on developing new synthetic pathways and functional materials . The furan ring is a versatile building block in medicinal and agricultural chemistry, known to be incorporated into molecules with a range of biological activities, such as antioxidant and plant growth regulatory properties . Furthermore, furan derivatives are key intermediates in materials science, particularly in the development of biofuels and polymers, where their condensation reactions can be tailored to produce longer-chain hydrocarbon precursors . The unique structure of this compound, combining a reactive chloroethyl carbonate moiety with the furan ring, makes it a valuable substrate for constructing novel compound libraries, studying reaction mechanisms, and exploring structure-activity relationships in various chemical and biological systems. Researchers can leverage this reagent to synthesize new chemical entities for potential application in pharmaceutical, agrochemical, and materials science research.

Properties

Molecular Formula

C8H9ClO4

Molecular Weight

204.61 g/mol

IUPAC Name

1-chloroethyl furan-2-ylmethyl carbonate

InChI

InChI=1S/C8H9ClO4/c1-6(9)13-8(10)12-5-7-3-2-4-11-7/h2-4,6H,5H2,1H3

InChI Key

UKNWVLMNFLZJTL-UHFFFAOYSA-N

Canonical SMILES

CC(OC(=O)OCC1=CC=CO1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Reactivity: The chloroethyl group in this compound increases electrophilicity compared to non-chlorinated analogs like ethyl furfuryl carbonate. This enhances its suitability for nucleophilic substitution reactions, similar to chloronaphthalenes .

Synthesis : Solvent-free conditions (e.g., as used in furfural reactions with ethyl acetoacetate) may optimize its production, minimizing waste and energy consumption .

Safety : Chlorinated compounds often require stringent handling. For instance, furfuryl alcohol mandates immediate medical attention upon inhalation or skin contact , while chloronaphthalenes are regulated due to environmental persistence .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.